BAY32-5915

NF-κB Signaling Melanoma Chemoresistance

BAY32-5915 is a rigorously validated, selective IKKα inhibitor with an IC50 of 60 nM. Unlike broad-spectrum IKK inhibitors (e.g., BMS-345541, INH14), it does not inhibit IKKβ-driven canonical NF-κB activation. This enables unambiguous dissection of IKKα-specific signaling in oncology, inflammation, and autoimmune research. Ideal for HTS campaigns and in vivo studies. High DMSO solubility (≥440 mM) ensures convenient formulation. Choose BAY32-5915 for reproducible, isoform-selective pharmacology.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 1571-30-8
Cat. No. B1667810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY32-5915
CAS1571-30-8
SynonymsBAY32-5915;  BAY32 5915;  BAY325915;  BAY 32 5915;  BAY-32-5915;  BAY 32-5915; 
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)
InChIKeyUHBIKXOBLZWFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY32-5915 for IKKα Research: A Procurement Guide to a Selective IκB Kinase Alpha Inhibitor


BAY32-5915 (CAS 1571-30-8, 8-hydroxyquinoline-2-carboxylic acid) is a small-molecule inhibitor with a reported IC₅₀ of 60 nM against IκB kinase alpha (IKKα) . It is a member of the quinoline class and is recognized for its ability to selectively bind and inhibit IKKα without affecting doxorubicin-induced NF-κB activation, a process dependent on IKKβ [1].

Why Generic IKK Inhibitors Cannot Substitute for BAY32-5915 in Pathway Dissection


The NF-κB signaling cascade is bifurcated into canonical and noncanonical pathways, regulated by IKKβ and IKKα, respectively. Many commonly available IKK inhibitors, such as BMS-345541 (IKK2 IC₅₀: 0.3 µM, IKK1 IC₅₀: 4 µM) or INH14 (IKKα IC₅₀: 8.97 µM, IKKβ IC₅₀: 3.59 µM), exhibit poor isoform selectivity or off-target polypharmacology, confounding experimental interpretation [1][2]. Consequently, generic IKK inhibitors cannot reliably dissect IKKα-specific biology due to the functional overlap and compensatory mechanisms between the isoforms. BAY32-5915 provides a defined and characterized tool for probing IKKα function, as evidenced by its inability to block canonical, IKKβ-driven NF-κB activation, a property not shared by broader-spectrum IKK inhibitors [3].

BAY32-5915 Quantitative Performance Evidence: A Head-to-Head and Cross-Study Analysis


BAY32-5915 Does Not Affect IKKβ-Dependent NF-κB Activation Unlike KINK-1

A direct head-to-head comparison in melanoma cells demonstrated that BAY32-5915 does not inhibit doxorubicin-induced NF-κB activation, a process that was completely abrogated by the IKKβ inhibitor KINK-1 [1]. This functional selectivity confirms that BAY32-5915 targets IKKα without impacting canonical IKKβ signaling.

NF-κB Signaling Melanoma Chemoresistance

BAY32-5915 Exhibits Higher IKKα Potency than the Dual Inhibitor BMS-345541

In cross-study comparisons of biochemical inhibition data, BAY32-5915 demonstrates an IC₅₀ of 60 nM for IKKα . This is substantially more potent than the dual IKK1/IKK2 inhibitor BMS-345541, which has reported IC₅₀ values of 4 µM for IKK1 (IKKα) and 0.3 µM for IKK2 (IKKβ) [1].

Kinase Inhibition IKK Isoforms Biochemical Assay

BAY32-5915 Demonstrates a Focused Polypharmacology Profile Relative to Broad-Spectrum IKK Inhibitors

While BAY32-5915 exhibits some off-target activity, its reported polypharmacology is distinct. It has been shown to inhibit a range of other enzymes, including human JMJD2E, MLL CXXC domain-DNA interaction, Giardia lamblia fructose-1,6-bisphosphate aldolase, Bacillus subtilis Sfp phosphopantetheinyl transferase, and BAZ2B, with potencies ranging from 366.3 nM to 350,000 nM . In contrast, a compound like IKK 16, while potent against IKK2 (IC₅₀ = 40 nM), is also a potent pan-PKD inhibitor with IC₅₀ values between 99.7-153.9 nM, introducing a different and potentially more confounding set of biological effects in cellular assays [1].

Selectivity Polypharmacology IKK Inhibitors

BAY32-5915 Demonstrates High Purity and Solubility for Reproducible In Vitro Experimentation

For robust in vitro studies, BAY32-5915 is available at high purity (≥99.0%) and demonstrates excellent solubility in DMSO, with reported maximum concentrations of 83.33 mg/mL (≈440.5 mM) and up to 125 mg/mL (≈660.78 mM) .

Quality Control Solubility Reproducibility

BAY32-5915's LogD7.4 Value of 3.3 Suggests a Different Pharmacokinetic Profile

As a class-level inference, the reported LogD7.4 value of 3.3 for BAY32-5915 suggests a moderate lipophilicity that is predictive of favorable membrane permeability and distribution in biological systems . This contrasts with other IKK inhibitors like BAY 11-7082, which contains a reactive vinyl sulfone group that can act as a covalent modifier, potentially leading to different and less predictable cellular pharmacokinetics and off-target activity .

Lipophilicity Drug Discovery ADME

BAY32-5915 Procurement Scenarios: Targeted Research and Pathway Dissection Applications


Dissecting IKKα vs. IKKβ Roles in NF-κB Signaling

Researchers investigating the differential contributions of the IKKα and IKKβ isoforms to canonical and noncanonical NF-κB pathways can use BAY32-5915 as a selective tool. Evidence shows it does not block IKKβ-dependent NF-κB activation, making it ideal for pairing with a selective IKKβ inhibitor to delineate pathway-specific roles in cellular models [1].

Validating IKKα as a Target in Chemoresistance Models

In oncology research, particularly in melanoma models, BAY32-5915 can be used to assess the role of IKKα in doxorubicin-induced chemoresistance. Unlike IKKβ inhibition (e.g., with KINK-1), which blocks NF-κB activation, BAY32-5915 does not affect this response, allowing for a clear assessment of IKKα-specific biology in the context of drug resistance [1].

Screening for IKKα-Specific Modulators in High-Throughput Assays

With an IC₅₀ of 60 nM and high DMSO solubility (≥440 mM), BAY32-5915 is well-suited as a positive control for IKKα inhibition in high-throughput biochemical or cell-based screening campaigns designed to identify novel IKKα modulators .

Investigating IKKα in Noncanonical NF-κB-Driven Inflammation

As a validated inhibitor of IKKα, BAY32-5915 is a valuable tool for probing the noncanonical NF-κB pathway. This pathway is often activated in response to specific TNF superfamily members and is implicated in autoimmune and inflammatory diseases, where selective inhibition of IKKα over IKKβ is required to test pathway-specific hypotheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY32-5915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.